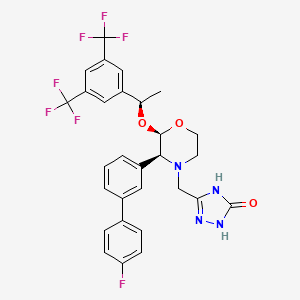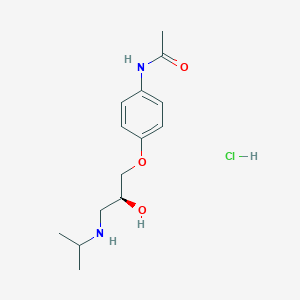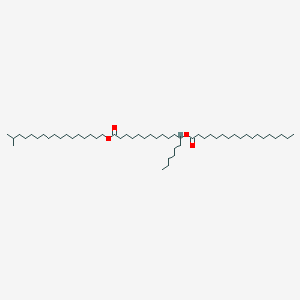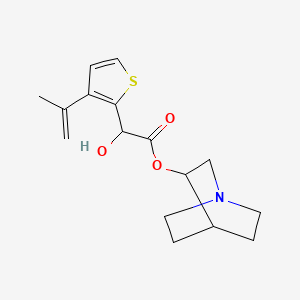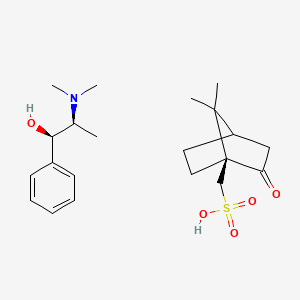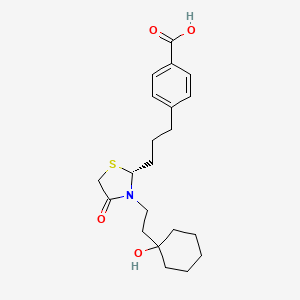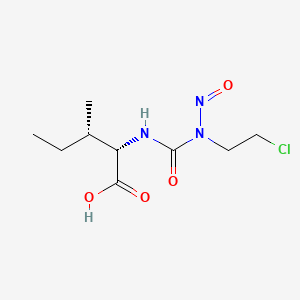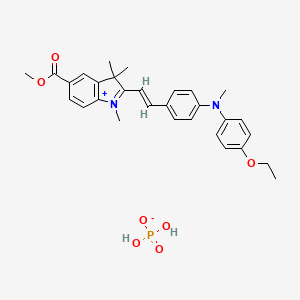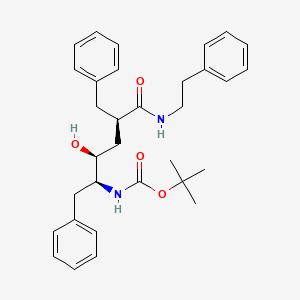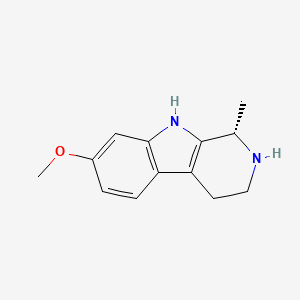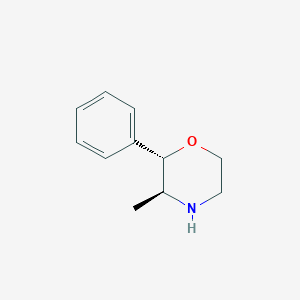
trans-Phenmetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Phenmetrazine: is a stimulant drug that was first synthesized in 1952. It is a substituted amphetamine containing a morpholine ring. Initially used as an appetite suppressant, it was withdrawn from the market in the 1980s due to widespread abuse.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis from Phenylacetone: One common method involves the reaction of phenylacetone with morpholine under acidic conditions to form phenmetrazine.
Cyclization of Phenylpropanolamine: Another method involves the cyclization of phenylpropanolamine with formaldehyde and formic acid to yield phenmetrazine.
Industrial Production Methods: : Industrial production typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Phenmetrazine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of phenmetrazine can be achieved using hydrogenation or metal hydrides, leading to the formation of reduced amines.
Substitution: Phenmetrazine can undergo nucleophilic substitution reactions, where the morpholine ring can be modified by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Analogues: Phenmetrazine is used as a starting material for the synthesis of various analogues and derivatives for research purposes.
Biology
Neurotransmitter Studies: It is used in studies related to neurotransmitter release and uptake, particularly focusing on dopamine and norepinephrine.
Medicine
Appetite Suppression: Historically used as an appetite suppressant, though its use has declined due to abuse potential.
Industry
Mecanismo De Acción
Phenmetrazine acts primarily by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron, leading to an increase in the release of these monoamines into the extraneuronal space. This results in increased stimulation of the central nervous system, leading to its stimulant effects .
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: Both are stimulants, but amphetamine has a simpler structure and a broader range of effects.
Methamphetamine: Similar in stimulant properties but more potent and with a higher potential for abuse.
Phendimetrazine: A prodrug of phenmetrazine, used as an appetite suppressant but with a different pharmacokinetic profile.
Uniqueness: : Phenmetrazine is unique in its structure, containing a morpholine ring, which differentiates it from other stimulants like amphetamine and methamphetamine. This structural difference contributes to its distinct pharmacological profile and effects .
Propiedades
Número CAS |
1618-50-4 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(2S,3S)-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
Clave InChI |
OOBHFESNSZDWIU-GXSJLCMTSA-N |
SMILES isomérico |
C[C@H]1[C@@H](OCCN1)C2=CC=CC=C2 |
SMILES canónico |
CC1C(OCCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



